3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been discussed in the context of anti-tubercular compounds . These compounds have been shown to have significant activity against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target organism . The inhibitory concentrations of these molecules have been compared with standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity
Result of Action
Benzothiazole derivatives have been shown to exhibit significant activity againstMycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes and proteins, influencing their function and activity
Cellular Effects
This compound has been shown to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how this compound exerts its effects at the molecular level are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involves various transporters and binding proteins. It can also influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is unique compared to other benzothiazole derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
6-fluoro-1,3-benzothiazol-2-yl)ethanamine: Known for its antimicrobial properties.
2-chloro-N-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]benzamide: Used as an antifungal agent.
N-(6-chlorobenzo[d]thiazol-2-yl)benzamide: Studied for its anticancer properties.
These compounds share a similar benzothiazole core but differ in their substitution patterns, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFPEYSHCXWTNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.